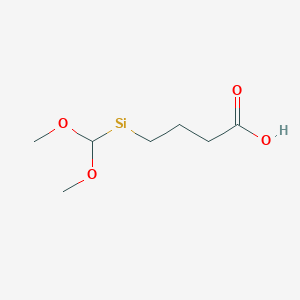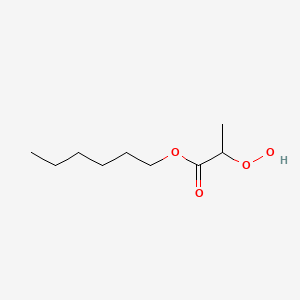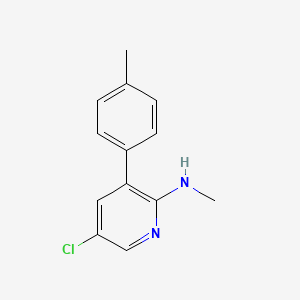![molecular formula C10H14F2O B14229472 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 512780-63-1](/img/structure/B14229472.png)
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[410]heptane is a compound with a unique bicyclic structure that includes a difluoromethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to ensure high yield and purity. The use of palladium-catalyzed reactions has been reported to be effective in the synthesis of similar bicyclic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylidene group to a difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, ketones, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The difluoromethylidene group can participate in hydrogen bonding and other interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norcarane: A bicyclic compound with a similar structure but lacking the difluoromethylidene group.
Bicyclo[4.1.0]heptane: Another bicyclic compound with different substituents.
Uniqueness
The presence of the difluoromethylidene group in 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane imparts unique chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
512780-63-1 |
|---|---|
Molekularformel |
C10H14F2O |
Molekulargewicht |
188.21 g/mol |
IUPAC-Name |
5-(difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H14F2O/c1-9(2)4-6(8(11)12)7-10(3,5-9)13-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
BOZZKFUBJGDFAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(F)F)C2C(C1)(O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)

![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)


![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)

![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)
